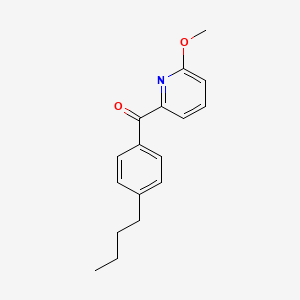

2-(4-Butylbenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(4-butylphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(18-15)20-2/h5,7-12H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMNMUQDDFLAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Butylbenzoyl)-6-methoxypyridine typically involves the formation of a carbonyl linkage between the 6-methoxypyridine nucleus and the 4-butylbenzoyl group. This is most often achieved by:

- Activation of the 4-butylbenzoic acid derivative into a reactive acylating agent (e.g., acid chloride or mixed anhydride).

- Subsequent nucleophilic attack by the 2-position of 6-methoxypyridine or its derivatives.

Representative Preparation Procedure

A representative preparation method for related compounds, which can be adapted for this compound, is described as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-Methoxypyridine (4 mmol), dichloromethane (20 mL) | Dissolve 6-methoxypyridine in CH2Cl2 in a 100 mL round-bottom flask. |

| 2 | O-(2,4,6-Trimethylbenzenesulfony)hydroxylamine (4.8 mmol) | Add to the solution and stir for 2 hours to form a substituted 1-aminopyridine intermediate. |

| 3 | 4-Butylbenzoic acid (4 mmol), CH2Cl2 (20 mL), cooled to 0 °C | Prepare the acid solution for activation. |

| 4 | Ethyl chloroformate (4.4 mmol), triethylamine (12 mmol) | Add to the acid solution to form a mixed anhydride intermediate, stirring for 30 minutes at room temperature. |

| 5 | Aminopyridinium solution (from step 2), potassium carbonate (12 mmol) | Add dropwise to the activated acid solution and stir for 24 hours at room temperature. |

| 6 | 1N NaOH aqueous solution (50 mL), extraction with CH2Cl2 | Quench the reaction, extract the product, and purify by standard methods. |

This method is adapted from procedures used for similar 4-substituted benzoyl-6-methoxypyridine derivatives and involves careful control of stoichiometry, temperature, and reaction time to maximize yield and purity.

Alternative Base-Promoted Acylation in Polar Aprotic Solvents

Another preparation approach involves the use of polar aprotic solvents such as dimethylformamide (DMF) and strong bases to facilitate acylation:

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium hexamethyldisilazane (preferred), potassium carbonate, potassium tert-butoxide |

| Temperature | Room temperature to 100 °C |

| Reaction Time | 5 minutes to 18 hours, typically 15 minutes to 3 hours at room temperature or heating at 100 °C for 30 minutes to 18 hours |

| Molar Ratios | Base used in 1:1 to 3:1 molar excess relative to starting material |

In this method, the 6-methoxypyridine derivative (or a precursor) is dissolved in DMF, and the base is added to generate a nucleophilic species. The 4-butylbenzoyl precursor, often in the form of an acid chloride or activated acid, is then introduced. The reaction proceeds under mild to moderate heating, followed by work-up and purification.

Purification and Characterization

After synthesis, the crude product is typically purified by:

- Liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate).

- Chromatographic techniques such as flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Drying and concentration under reduced pressure.

Characterization is performed by standard analytical methods including NMR, mass spectrometry, and melting point determination to confirm the structure and purity.

Summary Table of Preparation Parameters

| Aspect | Method 1: Mixed Anhydride Route | Method 2: Base-Promoted DMF Route |

|---|---|---|

| Starting Materials | 6-Methoxypyridine, 4-Butylbenzoic acid | 6-Methoxypyridine derivative, 4-Butylbenzoyl chloride or acid |

| Activation | Ethyl chloroformate, triethylamine | Base (KHMDS, K2CO3), DMF solvent |

| Reaction Temperature | 0 °C to room temperature | Room temperature to 100 °C |

| Reaction Time | 24 hours | 15 min to 18 hours |

| Work-up | Aqueous NaOH quench, extraction with CH2Cl2 | Extraction, chromatography |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Advantages | Mild conditions, good selectivity | Faster reaction times, suitable for scale-up |

Research Findings and Considerations

- The use of O-(2,4,6-trimethylbenzenesulfony)hydroxylamine facilitates the formation of aminopyridinium intermediates, which are key to the selective acylation at the 2-position of 6-methoxypyridine.

- Base selection is critical: potassium hexamethyldisilazane offers strong, non-nucleophilic basicity, promoting cleaner reactions with fewer side products.

- Reaction temperature and time must be optimized to balance conversion and minimize decomposition or side reactions.

- The choice of solvent affects solubility and reaction kinetics; dichloromethane is common for mixed anhydride methods, while DMF is preferred for base-promoted routes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butylbenzoyl moiety can be reduced to form an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-(4-Butylbenzoyl)-6-hydroxypyridine.

Reduction: Formation of 2-(4-Butylbenzyl)-6-methoxypyridine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Butylbenzoyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers and other functional materials

Mechanism of Action

The mechanism of action of 2-(4-Butylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory processes or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 6-methoxypyridine core but differ in substituents at the 2-position, influencing their biological and chemical profiles:

Key Observations :

- Lipophilicity : The 4-butylbenzoyl group in the target compound likely increases its xLogP3 compared to polar substituents like hydroxymethyl (xLogP3 ~1.5). This enhances membrane permeability but may reduce aqueous solubility.

- Bioactivity : Compounds with electron-withdrawing groups (e.g., benzoyl, triazole) exhibit stronger interactions with biological targets. For example, the triazole-chlorophenyl analog in shows potent anticancer activity via topoisomerase IIα inhibition, suggesting that the target compound’s benzoyl group could similarly modulate enzyme binding.

- Synthetic Utility : Derivatives like 2-(hydroxymethyl)-6-methoxypyridine serve as precursors for boronate esters (), highlighting the versatility of the 6-methoxypyridine scaffold.

Physicochemical and Spectroscopic Comparison

- Melting Points : The target compound’s analogs exhibit a wide range of melting points, from 148°C () to >200°C (), influenced by crystallinity and substituent bulk.

- Spectroscopy: IR: Benzoyl-containing compounds typically show strong C=O stretches (~1680 cm⁻¹), absent in analogs with non-carbonyl substituents. NMR: The 6-methoxy group in all analogs resonates near δ 3.8–4.0 ppm (1H NMR), while aromatic protons vary based on substituent electron effects (e.g., δ 7.6–8.2 ppm for benzoyl derivatives).

Computational and ADMET Profiles

- xLogP3 and Molecular Weight : The target compound’s predicted xLogP3 (~5.0) exceeds that of simpler analogs (e.g., 3.2 for 2-(hydroxymethyl)-6-methoxypyridine), aligning with its butyl chain. Its molecular weight (~311 g/mol) falls within drug-like space.

Biological Activity

2-(4-Butylbenzoyl)-6-methoxypyridine is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

The compound belongs to the class of substituted pyridines, which are known for their diverse biological activities. Its structure includes a butylbenzoyl group and a methoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, thereby altering their activity. This can lead to various biological effects, including antimicrobial and anticancer properties. The precise pathways and molecular targets can vary based on the context of its application.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the pyridine nucleus enhances these properties due to improved interactions with microbial targets .

- Anticancer Properties : Substituted pyridines have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The specific IC50 values and efficacy can vary based on the cancer type being targeted .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyridine derivatives found that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 10 to 50 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | S. aureus |

| This compound | 30 | E. coli |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A recent study tested a series of pyridine derivatives, including this compound, against multi-drug resistant strains. The compound demonstrated a significant reduction in bacterial load in vivo models, suggesting its potential as a therapeutic agent for resistant infections .

- Cancer Treatment : In another study focusing on anticancer properties, researchers observed that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis within tumor tissues, affirming its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Butylbenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves Friedel-Crafts acylation between 6-methoxypyridine and 4-butylbenzoyl chloride in the presence of a base (e.g., NaOH or KOH). Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often employs column chromatography with silica gel .

Q. What spectroscopic methods are recommended for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and molecular structure.

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm, methoxy C–O at ~1250 cm).

- UV-Vis : Analysis of electronic transitions, particularly for π→π* and n→π* bands.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation.

- Consult the Safety Data Sheet (SDS) for specific first-aid measures and disposal guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Use hybrid functionals like B3LYP (incorporating exact exchange) to calculate:

- HOMO-LUMO gaps : Predict charge-transfer behavior and redox potential.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning.

- Vibrational frequencies : Validate experimental IR spectra. Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. What strategies can resolve contradictions in reported biological activities of pyridine derivatives like this compound?

- Perform comparative QSAR studies : Correlate structural variations (e.g., substituent effects of the butyl and methoxy groups) with activity data.

- Conduct molecular docking (e.g., AutoDock Vina) to assess binding modes with biological targets (e.g., enzymes or receptors).

- Validate hypotheses via in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) .

Q. How can molecular docking and dynamics simulations elucidate the interaction mechanisms of this compound with therapeutic targets?

- Docking : Use AutoDock Vina to predict binding affinities and poses. Set grid boxes around active sites (e.g., ATP-binding pockets).

- Molecular dynamics (MD) : Run simulations (50–100 ns) in explicit solvent (e.g., TIP3P water) to analyze stability, hydrogen bonding, and conformational changes.

- Post-analysis : Calculate binding free energies via MM-PBSA/GBSA methods .

Q. What experimental and computational approaches are suitable for studying thermal stability and degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.